molecular formula C7H5Cl2NO B596228 2-Chloro-1-(4-chloropyridin-2-yl)ethanone CAS No. 1357946-32-7

2-Chloro-1-(4-chloropyridin-2-yl)ethanone

Cat. No. B596228
M. Wt: 190.023
InChI Key: VQZRGSAICBYKFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-1-(4-chloropyridin-2-yl)ethanone is a chemical compound with the CAS Number: 1357946-32-7 . It has a molecular weight of 190.03 and its molecular formula is C7H5Cl2NO . It is a solid substance and is stored in an inert atmosphere at temperatures between 2-8°C .


Molecular Structure Analysis

The InChI code for 2-Chloro-1-(4-chloropyridin-2-yl)ethanone is 1S/C7H5Cl2NO/c8-4-7(11)6-3-5(9)1-2-10-6/h1-3H,4H2 . This code provides a specific identifier for the molecular structure of the compound.


Physical And Chemical Properties Analysis

2-Chloro-1-(4-chloropyridin-2-yl)ethanone is a solid substance . It is stored in an inert atmosphere at temperatures between 2-8°C .

Scientific Research Applications

Synthesis and Chemical Characterization

2-Chloro-1-(4-chloropyridin-2-yl)ethanone serves as a precursor for various chemical syntheses, highlighting its significance in organic chemistry research. For example, its utility in synthesizing 4'-chloro-2-(1H-1,2,4-triazol-1-yl) acetophenone showcases the role of phase transfer catalysis in enhancing reaction yields, demonstrating the compound's adaptability in synthesizing heterocyclic compounds with potential pharmaceutical applications (Li De-liang, 2010).

Catalysis and Polymerization

The compound is instrumental in the synthesis of NNN tridentate ligands, which, when coordinated with iron(II) and cobalt(II) dichloride, form complexes exhibiting significant catalytic activities towards ethylene reactivity. This includes both oligomerization and polymerization, with varying activities based on substituents and reaction parameters, offering insights into the design of catalysts for polyethylene production (Wen‐Hua Sun et al., 2007).

Biocatalysis for Chiral Synthesis

Biocatalytic amination of 1-(4-chloropyridin-2-yl)alkan-1-ones using transaminases highlights the compound's role in synthesizing enantiopure amines, crucial for pharmaceuticals. This approach is notable for excellent yields and stereoselectivity, indicating the potential of 2-Chloro-1-(4-chloropyridin-2-yl)ethanone derivatives in producing chiral intermediates through environmentally benign processes (María López-Iglesias et al., 2016).

Development of Fluorophores

Innovative nicotinonitriles incorporating pyrene and/or fluorene moieties have been synthesized using a domino four-component condensation reaction involving 1-(pyren-1-yl)ethanone/1-(9H-fluoren-2-yl)ethanone. This process elucidates the compound's utility in creating environmentally sensitive fluorophores, paving the way for applications in material science and bioimaging, due to their strong blue-green fluorescence emission (E. Hussein et al., 2019).

Antibacterial Applications

Research also indicates potential antibacterial applications, as derivatives synthesized from 2-Chloro-1-(4-chloropyridin-2-yl)ethanone have been evaluated for antimicrobial activity. This suggests its importance in developing new antimicrobial agents, although specific studies directly involving 2-Chloro-1-(4-chloropyridin-2-yl)ethanone were not identified, the chemical's role in generating compounds with bioactive potential is clear (Ram C.Merugu et al., 2010).

Safety And Hazards

The compound has been classified with the signal word “Danger” and has the following hazard statements: H302-H315-H318-H335 . These statements indicate that the compound is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation .

properties

IUPAC Name

2-chloro-1-(4-chloropyridin-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Cl2NO/c8-4-7(11)6-3-5(9)1-2-10-6/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQZRGSAICBYKFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1Cl)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-1-(4-chloropyridin-2-yl)ethanone

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